2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Its molecular formula is , and it has a molecular weight of approximately 407.53 g/mol. The compound features an indole ring, a diethylamino group, and a sulfonamide moiety, which contribute to its potential biological activities and applications in scientific research.
This compound is classified as an indole derivative due to the presence of the indole ring structure. It also falls under the category of sulfonamides, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.
The synthesis of 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide typically involves multiple synthetic steps starting from readily available precursors.
Technical Details:
The molecular structure of 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide features:
The compound's structure can be represented using SMILES notation: CCN(CC)C(=O)C(=O)S(=O)(=O)C1=CC=C(C=C1)N(C(=O)C(C)C(=O)N(C)C)C
.
2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide can undergo various chemical reactions:
Types of Reactions:
Common reagents for these reactions include halides for substitution and acids or bases to facilitate coupling reactions.
The mechanism of action for 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide primarily involves its interaction with biological targets at the molecular level:
The physical properties of 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide include:
Relevant chemical properties include:
The compound has various applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4